5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one
CAS No.: 119240-82-3
VCID: VC21338662
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one, also known as Licoflavanone, is a naturally occurring compound found in various plants, including Glycyrrhiza uralensis and Erythrina sigmoidea . This compound belongs to the flavonoid family, which is known for its diverse biological activities. Biological Activities and Research FindingsWhile specific biological activities of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one are not extensively documented, flavonoids in general exhibit a range of bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial effects. These compounds are often studied for their potential health benefits and therapeutic applications. Abyssinone V
3-Methoxy-3',5'-diprenyl-4',5,7-trihydroxyflavone
Data Tables |
---|---|
CAS No. | 119240-82-3 |
Product Name | 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one |
Molecular Formula | C20H20O5 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3/t18-/m0/s1 |
Standard InChIKey | CGKWSLSAYABZTL-SFHVURJKSA-N |
Isomeric SMILES | CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
SMILES | CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Synonyms | 3'-prenyl-naringenin 3'-prenylnaringenin |
PubChem Compound | 14218028 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume